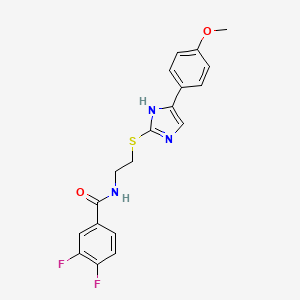

3,4-difluoro-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The benzene ring is substituted with two fluorine atoms at the 3rd and 4th positions. The amide group is further substituted with a 2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl group. Benzamide derivatives are a large class of compounds that have been studied for various biological activities .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the imidazole ring, the introduction of the methoxyphenyl group, and the coupling of these moieties with the benzamide core. Unfortunately, without specific literature or patents describing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of several functional groups. The benzamide core provides a rigid, planar structure, while the imidazole and methoxyphenyl groups introduce additional rings into the structure. These groups are likely to influence the compound’s physical and chemical properties, as well as its potential biological activity .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the fluorine atoms could increase its lipophilicity, potentially enhancing its ability to cross biological membranes .科学的研究の応用

Imidazole Derivatives in Medicinal Chemistry

Antiulcer Agents

Imidazole derivatives have been synthesized with potential applications as antisecretory and cytoprotective agents against ulcers. While the specific compound was not identified, related compounds have been evaluated for their cytoprotective properties in ethanol and HCl-induced ulcer models, indicating a possible therapeutic application for similar imidazole-based compounds in treating ulcerative conditions (Starrett et al., 1989).

Antiarthritic and Analgesic Activity

Another field of application for imidazole derivatives is in the development of anti-inflammatory and analgesic agents. Compounds similar to the one mentioned have been assessed for their effectiveness in treating arthritis and providing pain relief in animal models. This suggests that modifications to the imidazole core could lead to novel treatments for inflammatory diseases and pain management (Sharpe et al., 1985).

Cardiac Electrophysiological Activity

Research into N-substituted imidazolylbenzamides has explored their potential as class III antiarrhythmic agents, demonstrating the versatility of imidazole derivatives in addressing cardiovascular diseases. These compounds have shown efficacy in in vitro and in vivo models of reentrant arrhythmias, pointing to the potential for further exploration of similar compounds in cardiac therapy (Morgan et al., 1990).

Antimicrobial and Antioxidant Applications

Imidazole derivatives have been synthesized and characterized for their potential in treating microbial infections and oxidative stress. Studies on these compounds reveal their inhibitory activity against cytochrome C peroxidase and potential for SERS (Surface-Enhanced Raman Scattering) activity, suggesting applications in antimicrobial therapies and as antioxidant agents (Kumar et al., 2020).

将来の方向性

特性

IUPAC Name |

3,4-difluoro-N-[2-[[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F2N3O2S/c1-26-14-5-2-12(3-6-14)17-11-23-19(24-17)27-9-8-22-18(25)13-4-7-15(20)16(21)10-13/h2-7,10-11H,8-9H2,1H3,(H,22,25)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKGRMNQZOWBFFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC(=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-{[(1S,4R)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptan-1-yl]formamido}ethyl)prop-2-enamide](/img/structure/B2926765.png)

![5-cyclopropyl-2-(4-(2-(2-fluorophenyl)acetyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2926767.png)

![tert-butyl N-[4-(2-oxoethyl)oxan-4-yl]carbamate](/img/structure/B2926768.png)

![N-(3-methylphenyl)-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide](/img/structure/B2926770.png)

![2-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine](/img/structure/B2926771.png)

![2-[4-(2-chlorophenyl)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B2926778.png)

![5-Amino-[1,2,4]triazolo[1,5-A]pyrimidine-6-carbonitrile](/img/structure/B2926779.png)

![N-(furan-2-ylmethyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2926781.png)

![(Z)-3,5-dichloro-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2926782.png)

![Oxiran-2-yl-[2-(2-phenylethyl)pyrrolidin-1-yl]methanone](/img/structure/B2926783.png)